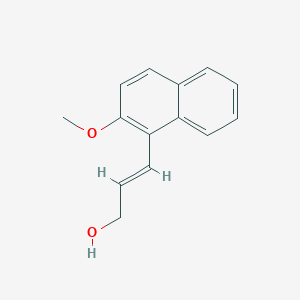

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C14H14O2 |

|---|---|

Molekulargewicht |

214.26 g/mol |

IUPAC-Name |

(E)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C14H14O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-9,15H,10H2,1H3/b7-4+ |

InChI-Schlüssel |

NMXDNJAHJNLZST-QPJJXVBHSA-N |

Isomerische SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=C/CO |

Kanonische SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=CCO |

Herkunft des Produkts |

United States |

Contextualizing 3 2 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol: Naphthalene Derivatives and Allylic Alcohols

From a structural standpoint, 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is classified as a naphthalene (B1677914) derivative and an allylic alcohol. Naphthalene, a bicyclic aromatic hydrocarbon, serves as the foundational scaffold for a multitude of synthetic and naturally occurring compounds. Its derivatives are known for their diverse applications, ranging from pharmaceuticals to materials science. The presence of the naphthalene moiety in this compound imparts a significant degree of steric bulk and a unique electronic character, influencing its reactivity and potential intermolecular interactions.

The allylic alcohol group, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond, is a versatile functional group in organic synthesis. This arrangement allows for a variety of chemical transformations, including oxidations, reductions, and rearrangements, making it a valuable synthon for the construction of more complex molecules. The interplay between the naphthalene ring and the allylic alcohol functionality in this compound is a key area for chemical exploration.

The Significance of the 2 Methoxynaphthalene Scaffold in Synthesis and Mechanistic Inquiries

The 2-methoxynaphthalene (B124790) scaffold is a prominent feature in numerous organic compounds of interest. A well-known example is Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). nih.govmdpi.com The methoxy (B1213986) group at the 2-position of the naphthalene (B1677914) ring can influence the molecule's electronic properties and metabolic stability. In the context of organic synthesis, the 2-methoxynaphthalene group can direct further chemical modifications of the naphthalene ring system and can be a key component in the synthesis of complex molecular architectures.

From a mechanistic perspective, the 2-methoxynaphthalene scaffold can serve as a probe to understand reaction mechanisms. The electron-donating nature of the methoxy group can affect the reactivity of the naphthalene ring in electrophilic aromatic substitution reactions. Furthermore, the presence of this group can influence the photophysical properties of the molecule, a characteristic that is exploited in the study of related compounds like chalcones. researchgate.netnih.govnih.gov

The Role of Prop 2 En 1 Ol Functionality in Chemical Reactivity and Biological Systems

The prop-2-en-1-ol, or allyl alcohol, moiety is a cornerstone of chemical reactivity. The hydroxyl group can be easily converted into other functional groups, and the adjacent double bond can participate in a wide array of addition and cycloaddition reactions. This dual reactivity makes allylic alcohols valuable intermediates in the synthesis of natural products and other complex organic molecules.

In biological contexts, the allylic alcohol functionality is present in various natural products and can be involved in their biosynthesis and metabolic pathways. While not as common as other functional groups, its ability to undergo enzymatic oxidation or other transformations can be crucial for the biological activity of the parent molecule. The presence of this functional group in 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol suggests potential for biological activity, although this remains to be experimentally verified.

Unexplored Avenues: Research Gaps and the Impetus for Investigating 3 2 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol

Historical and Classical Synthetic Routes to Related Aryl-Substituted Allylic Alcohols

Historically, the synthesis of aryl-substituted allylic alcohols relied on well-established, yet often lengthy and less atom-economical, methodologies. These classical routes typically involve the construction of an α,β-unsaturated carbonyl precursor followed by its reduction.

One of the most common approaches begins with a Claisen-Schmidt condensation between an aryl aldehyde and a ketone to form a chalcone (B49325) or a related α,β-unsaturated ketone. researchgate.netnih.gov For the target molecule, this would involve the reaction of 2-methoxy-1-naphthaldehyde (B1195280) with acetone (B3395972) to yield (E)-4-(2-methoxynaphthalen-1-yl)but-3-en-2-one, which is then reduced.

Another classical pathway is the Wittig reaction or the Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond. This involves reacting an appropriate naphthalene-based aldehyde with a phosphorus ylide to generate the α,β-unsaturated ester or ketone, which is subsequently reduced to the desired allylic alcohol.

The reduction of the α,β-unsaturated carbonyl intermediate to the allylic alcohol is a critical step. Common reducing agents used in these classical syntheses include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While effective, these reagents can sometimes lead to the reduction of the double bond as a side reaction. The Luche reduction, which uses NaBH₄ in the presence of a lanthanide chloride like cerium(III) chloride (CeCl₃), offers a more selective method for the 1,2-reduction of enones to allylic alcohols without affecting the alkene moiety. organicchemistrytutor.com

| Method | Key Precursors | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of α,β-Unsaturated Carbonyls | Aryl aldehyde, Ketone/Ester | Claisen-Schmidt Condensation, Aldol (B89426) Condensation, Reduction (e.g., NaBH₄, Luche) | Readily available starting materials. | Often requires multiple steps; potential for side reactions (e.g., 1,4-reduction). |

| Organometallic Addition | Aryl halide, α,β-Unsaturated aldehyde | Grignard Reaction, Organolithium Addition | Direct formation of C-C bond. | Requires stoichiometric metallic reagents; functional group incompatibility. researchgate.net |

| Wittig/Horner-Wadsworth-Emmons Olefination | Aryl aldehyde, Phosphonium ylide/Phosphonate ester | Olefination followed by reduction of ester/ketone. | Good control over double bond position. | Stoichiometric phosphine (B1218219) oxide byproduct. |

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods that offer higher efficiency, selectivity, and atom economy. nih.govmdpi.com These approaches are central to the precise synthesis of complex molecules like this compound.

Transition metal catalysis provides powerful tools for forming the key carbon-carbon bonds in the target molecule. thermofisher.comustc.edu.cn Cross-coupling reactions such as the Suzuki, Heck, and Negishi reactions are particularly valuable. thermofisher.com

Suzuki-Miyaura Coupling: This reaction could involve the palladium-catalyzed coupling of 1-bromo-2-methoxynaphthalene (B48351) with a suitable organoboron reagent, such as prop-2-en-1-ol boronic acid or its pinacol (B44631) ester. Alternatively, 2-methoxynaphthalene-1-boronic acid could be coupled with a 3-halo-prop-2-en-1-ol derivative. organic-chemistry.org These reactions are known for their tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction provides a direct method to arylate an alkene. ustc.edu.cn The synthesis could be achieved by reacting 1-bromo- or 1-iodo-2-methoxynaphthalene (B1296216) with allyl alcohol in the presence of a palladium catalyst and a base. A key challenge in this approach is controlling the regioselectivity of the addition to the double bond.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. For instance, 1-bromo-2-methoxynaphthalene could be coupled with an allylic zinc reagent in the presence of a nickel or palladium catalyst. ustc.edu.cn

| Reaction | Catalyst/Ligand System | Coupling Partners Example | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / Phosphine Ligands (e.g., PPh₃, SPhos) | Aryl Boronic Acid + Allylic Halide/Acetate (B1210297) | High functional group tolerance; mild reaction conditions. organic-chemistry.org |

| Heck | Pd(OAc)₂ / Base (e.g., Et₃N) | Aryl Halide + Allyl Alcohol | Direct C-H functionalization of the alkene. ustc.edu.cn |

| Nickel-Catalyzed C-H Allylation | Ni(cod)₂ / Ligand (e.g., Xantphos) | Arene C-H bond + Vinyl Cyclic Carbonate | Direct use of C-H bonds, increasing atom economy. researchgate.netnih.gov |

Since this compound is a chiral molecule if the substituents on the double bond are different (which is not the case for the parent compound but is for its derivatives), or if considering atropisomerism in constrained analogues, stereoselective synthesis is of great importance. Enantioselective methods are crucial for producing single enantiomers.

A primary strategy is the asymmetric reduction of the corresponding prochiral ketone, 3-(2-methoxynaphthalen-1-yl)prop-2-en-1-one. This can be achieved using various catalytic systems:

Noyori Asymmetric Hydrogenation: This method uses ruthenium catalysts with chiral phosphine-diamine ligands to reduce ketones to alcohols with high enantioselectivity.

Corey-Bakshi-Shibata (CBS) Reduction: This involves the use of a borane (B79455) reagent with a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of ketones. researchgate.net

Another approach is the Sharpless asymmetric epoxidation of a simpler allylic alcohol, followed by regioselective ring-opening of the resulting chiral epoxide to introduce the naphthalene (B1677914) moiety. nih.gov Furthermore, enantioselective addition of an organometallic reagent to an aldehyde can establish the chiral center. For example, the enantioselective vinylation of 2-methoxy-1-naphthaldehyde using a chiral catalyst can produce the desired alcohol with high enantiomeric excess. organic-chemistry.org

| Method | Catalyst/Reagent | Substrate | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP complexes | α,β-Unsaturated Ketone | >95% |

| CBS Reduction | Chiral Oxazaborolidine / BH₃ | α,β-Unsaturated Ketone | 90-99% |

| Sharpless Asymmetric Epoxidation | Ti(O-iPr)₄ / Chiral Tartrate | Allylic Alcohol | >90% |

The synthesis of this compound requires precise installation of the methoxy (B1213986) group at the C2 position and the propenol side chain at the C1 position of the naphthalene core. The regioselectivity of electrophilic aromatic substitution on naphthalene is highly dependent on the directing effects of existing substituents and reaction conditions. researchgate.net

For this specific substitution pattern, a common strategy involves directed ortho-metalation (DoM). Starting with 2-naphthol, the hydroxyl group can be protected and used as a directing group. Treatment with a strong base like n-butyllithium would selectively deprotonate the C1 position, allowing for the introduction of an electrophile (e.g., an aldehyde or a precursor to the propenol chain). The methoxy group can be introduced by O-methylation of the hydroxyl group.

Modern C-H activation/functionalization techniques offer more direct and efficient routes. nih.govrsc.org Transition metal catalysts, often directed by a coordinating group on the substrate, can selectively activate a specific C-H bond for functionalization. For example, a directing group at the C2 position of naphthalene could guide a ruthenium or rhodium catalyst to functionalize the C1 position, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. rsc.org Recent developments in nickel-catalyzed reductive coupling have also provided highly regioselective methods for preparing β-acyl naphthalenes, which are valuable precursors. rsc.org

| Strategy | Reagents/Catalyst | Position Functionalized | Mechanism |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | Directing Group (e.g., -OH, -OMe) + Strong Base (e.g., n-BuLi) | Orthoposition to directing group (e.g., C1 from C2-OH) | Coordination-assisted deprotonation. nih.gov |

| Transition Metal-Catalyzed C-H Activation | Pd, Rh, Ru, Ni catalysts + Directing Group | Ortho- or peri- position depending on catalyst and director. | Cyclometalation pathway. researchgate.net |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) + Acyl Chloride | Depends on solvent and temperature (kinetic vs. thermodynamic control). | Electrophilic Aromatic Substitution. |

Green Chemistry and Sustainable Synthetic Pathways for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgnih.gov Applying these principles to the synthesis of the target compound involves optimizing reaction conditions, minimizing waste, and using safer materials. nih.gov

Key aspects of a green synthesis for this molecule include:

Atom Economy: Utilizing catalytic C-H activation or coupling reactions that maximize the incorporation of atoms from the reactants into the final product.

Catalysis: Employing recyclable catalysts to reduce waste and avoid stoichiometric reagents.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (like CO₂), or bio-based solvents such as 1,2,3-trimethoxypropane. nih.govrsc.org

Performing reactions under solvent-free or reduced-solvent conditions is a cornerstone of green chemistry. rsc.org For the synthesis of allylic alcohols, metal-mediated allylations of carbonyl compounds have been successfully conducted under solvent-free conditions. These reactions, often involving metals like indium or zinc, can proceed efficiently by simply grinding or heating the reactants together, significantly reducing solvent waste. rsc.org

Microwave-assisted organic synthesis (MAOS) is another technique that can accelerate reactions, often allowing them to be performed with less solvent or in the absence of a solvent altogether. A Suzuki-type coupling to form the aryl-allyl bond could potentially be optimized for microwave irradiation, leading to shorter reaction times and reduced energy consumption.

| Green Approach | Technique/Method | Application in Synthesis | Benefit |

|---|---|---|---|

| Alternative Energy Sources | Microwave Irradiation, Sonication | Accelerate coupling or condensation reactions. | Reduced reaction time, lower energy use, often higher yields. |

| Safer Solvents | Water, Supercritical CO₂, Ionic Liquids, Bio-solvents | Use in extraction, purification, and as reaction media. | Reduced toxicity and environmental impact. nih.gov |

| Solvent-Free Reactions | Solid-state grinding, neat reaction conditions | Metal-mediated allylation of 2-methoxy-1-naphthaldehyde. rsc.org | Eliminates solvent waste, simplifies workup. |

Table of Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Molecule |

| 2-Methoxy-1-naphthaldehyde | Precursor |

| (E)-4-(2-methoxynaphthalen-1-yl)but-3-en-2-one | Intermediate |

| 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-one | Prochiral Ketone Intermediate |

| 1-Bromo-2-methoxynaphthalene | Precursor for Coupling Reactions |

| 2-Methoxynaphthalene-1-boronic acid | Precursor for Suzuki Coupling |

| 2-Naphthol | Starting Material |

| Sodium borohydride (NaBH₄) | Reducing Agent |

| Lithium aluminum hydride (LiAlH₄) | Reducing Agent |

| Cerium(III) chloride (CeCl₃) | Luche Reduction Additive |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst |

| n-Butyllithium (n-BuLi) | Strong Base |

| 1,2,3-Trimethoxypropane | Green Solvent |

Utilization of Recyclable Catalyst Systems

In the pursuit of greener and more economical synthetic routes, the use of recyclable catalysts has become a important. These catalysts, which can be easily separated from the reaction mixture and reused multiple times, significantly reduce waste and cost. For the synthesis of this compound and its analogues, several recyclable catalyst systems have shown considerable promise.

Heterogeneous catalysts, for instance, offer a straightforward approach to catalyst recycling. These solid-phase catalysts can be removed from the liquid reaction medium by simple filtration. Supported palladium catalysts, such as palladium on activated carbon (Pd/C), are effective for the selective reduction of an α,β-unsaturated aldehyde precursor to the desired allylic alcohol. The solid support prevents the metal from leaching into the product and allows for its recovery and reuse.

Another innovative approach involves the use of magnetic nanoparticles as catalyst supports. These catalysts can be readily separated from the reaction mixture using an external magnetic field, a process that is often more efficient than filtration. For transformations like the Heck coupling, a key C-C bond-forming reaction, palladium catalysts immobilized on magnetic nanoparticles can be employed to couple an aryl halide with an alkene, offering a sustainable pathway to the target molecule. mdpi.com

The following interactive table summarizes potential recyclable catalyst systems for the synthesis of this compound:

| Catalyst System | Type | Separation Method | Key Transformation | Advantages |

| Pd/C | Heterogeneous | Filtration | Reduction | Commercially available, robust |

| Fe₃O₄@SiO₂-Pd | Magnetic | Magnetic decantation | Heck Coupling | Easy separation, high efficiency |

| [bmim][PF₆]-Pd | Homogeneous | Liquid-liquid extraction | Suzuki Coupling | High activity, catalyst retention |

Synthetic Utility of this compound as an Advanced Intermediate

The chemical structure of this compound, featuring a reactive allylic alcohol and an electron-rich naphthalene core, makes it a versatile intermediate for the synthesis of more complex molecules. The strategic location of its functional groups allows for a variety of chemical modifications.

The primary alcohol can be oxidized to the corresponding aldehyde, a key precursor for various carbon-carbon bond-forming reactions such as the Wittig or Horner-Wadsworth-Emmons reactions. wikipedia.orgchem-station.com These reactions are instrumental in extending the carbon chain and introducing new functionalities. The allylic nature of the alcohol also permits a range of substitution reactions, allowing for the introduction of diverse substituents at the allylic position.

Furthermore, the double bond can undergo various addition reactions, including hydrogenation to the saturated alcohol, epoxidation to a reactive epoxide intermediate, or dihydroxylation to the corresponding diol. The naphthalene ring itself can be further functionalized through electrophilic aromatic substitution reactions, enabling the synthesis of a wide array of derivatives with potentially interesting biological or material properties.

Retrosynthetic Analysis and Strategic Disconnections for Efficient Access to the Chemical Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For this compound, several retrosynthetic strategies can be considered.

One common disconnection is at the C=C double bond, suggesting a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgchem-station.com This approach involves the reaction of 2-methoxy-1-naphthaldehyde with a suitable phosphorus ylide or phosphonate. The HWE reaction, in particular, is known for its high E-selectivity, which would be advantageous in controlling the stereochemistry of the double bond. wikipedia.org

Another strategic disconnection can be made at the C-C single bond between the naphthalene ring and the propenol side chain. This leads to a palladium-catalyzed cross-coupling reaction , such as the Heck or Suzuki reaction. mdpi.comnih.gov The Heck reaction would involve the coupling of 1-halo-2-methoxynaphthalene with allyl alcohol. mdpi.com This method is a powerful tool for forming carbon-carbon bonds.

A third approach involves the reduction of an α,β-unsaturated carbonyl precursor . The target molecule can be obtained by the selective 1,2-reduction of 3-(2-methoxynaphthalen-1-yl)prop-2-enal. The Luche reduction, which employs sodium borohydride in the presence of a cerium(III) salt, is a well-established method for the chemoselective reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols. wikipedia.orgchem-station.comopenochem.orgthermofisher.comyoutube.com This method is particularly useful as it minimizes the competing 1,4-conjugate addition. chem-station.com

Mechanistic Pathways of Allylic Rearrangements and Substitutions Involving the Chemical Compound

Allylic systems, such as the one present in this compound, are well-known for undergoing nucleophilic substitution reactions through pathways that differ from their saturated counterparts. The presence of the adjacent π-system allows for delocalization of charge in intermediates and transition states, leading to unique mechanistic possibilities and product outcomes.

Nucleophilic substitution on allylic substrates can proceed via four main pathways: Sₙ1, Sₙ2, Sₙ1', and Sₙ2'. The primed (') designation indicates that the incoming nucleophile attacks at the γ-carbon (the end of the double bond) rather than the α-carbon directly attached to the leaving group, accompanied by a shift of the double bond.

Sₙ1' Mechanism: In the Sₙ1' reaction, the rate-determining step is the departure of the leaving group (e.g., a protonated hydroxyl group or a tosylate) to form a resonance-stabilized allylic carbocation. masterorganicchemistry.comyoutube.com This carbocation has positive charge distributed across both the α- and γ-carbons. For this compound, the resulting carbocation would be stabilized by both resonance with the double bond and the electron-donating methoxynaphthalene ring. A nucleophile can then attack at either electrophilic carbon. Attack at the γ-position leads to the Sₙ1' product. Due to the planar nature of the carbocation intermediate, if the γ-carbon becomes a new stereocenter, a racemic or diastereomeric mixture of products is typically expected. chemicalnote.comyoutube.com

Sₙ2' Mechanism: The Sₙ2' reaction is a concerted, bimolecular process where the nucleophile attacks the γ-carbon and the leaving group departs from the α-carbon simultaneously, all in a single step. masterorganicchemistry.comchemicalnote.com This pathway avoids the formation of a high-energy carbocation. The reaction proceeds through a six-membered cyclic transition state. Unlike the Sₙ2 reaction, which results in an inversion of stereochemistry, the Sₙ2' reaction is typically syn-selective, meaning the nucleophile adds to the same face of the double bond from which the leaving group departs. The steric hindrance posed by the bulky 2-methoxynaphthalene group at the α-position might favor the Sₙ2' pathway by making the γ-carbon more accessible to the incoming nucleophile. masterorganicchemistry.com

| Reaction Type | Mechanism | Key Intermediate/Transition State | Stereochemical Outcome | Influence of 2-Methoxynaphthalene Group |

| Sₙ1' | Two-step | Resonance-stabilized allylic carbocation youtube.com | Racemization/Diastereomeric mixture at the new stereocenter chemicalnote.com | Stabilizes the carbocation, increasing the rate. |

| Sₙ2' | Single, concerted step chemicalnote.com | Cyclic transition state | Typically syn-addition | Steric bulk may favor attack at the less hindered γ-carbon. |

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system in an intramolecular fashion. wikipedia.org Allylic alcohols and their derivatives are common substrates for these transformations, particularly chemicalnote.comwikipedia.org-sigmatropic rearrangements.

A prominent example is the Mislow-Evans rearrangement, which involves the chemicalnote.comwikipedia.org-sigmatropic rearrangement of an allylic sulfoxide (B87167) to an allylic alcohol. While this compound itself would not directly undergo this rearrangement, its corresponding sulfenate ester derivative would. The reaction proceeds through a concerted, five-membered cyclic transition state. This process is highly stereospecific, allowing for the transfer of chirality from the sulfur atom to the carbon atom. Mechanistic studies, often supported by computational analysis, help to elucidate the precise nature of the transition state and the factors governing stereocontrol. bath.ac.uknih.gov

Another relevant transformation is the Doyle-Kirmse reaction, which involves the chemicalnote.comwikipedia.org-sigmatropic rearrangement of an onium ylide formed from a metal carbene and an allyl sulfide (B99878). nih.gov Derivatives of this compound, such as the corresponding allyl sulfide, could participate in such reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

Reductive Processes and Hydrogenation Studies of the Olefinic Bond

The reduction of this compound can target either the olefinic double bond or, under more forcing conditions, the aromatic naphthalene ring. Selective hydrogenation of the carbon-carbon double bond while preserving the alcohol functionality is a common and synthetically useful transformation.

This is typically achieved through catalytic hydrogenation. The use of a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with molecular hydrogen (H₂) at atmospheric pressure is a standard method. The mechanism involves the adsorption of both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the same face of the double bond, resulting in a syn-addition. This process would convert this compound into 3-(2-methoxynaphthalen-1-yl)propan-1-ol.

Alternative reductive methods could involve transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst. For complete reduction of both the double bond and the naphthalene ring, much harsher conditions, such as high-pressure hydrogen with a rhodium or ruthenium catalyst, would be necessary. In some modern protocols, photoredox catalysis can be used for the reductive coupling of olefins, suggesting that radical-based pathways could also be explored for the functionalization of the double bond. nih.gov

Electrophilic and Nucleophilic Additions to the Propene System

The prop-2-en-1-ol side chain of this compound is a key site of reactivity. Its carbon-carbon double bond is susceptible to electrophilic addition, while the conjugated system as a whole can potentially react with nucleophiles.

Electrophilic Addition: The π-electrons of the alkene are nucleophilic and can attack electrophilic species. core.ac.uk The reaction typically proceeds via a two-step mechanism involving the formation of a carbocation intermediate. chemicalbook.com The initial attack by an electrophile (E+) on the double bond leads to the formation of a carbocation. This intermediate is notably stabilized by resonance with the adjacent naphthalene ring. The subsequent attack by a nucleophile (Nu-) on the carbocation completes the addition.

According to Markovnikov's rule, the electrophile will add to the carbon atom that results in the more stable carbocation. In this case, addition of an electrophile to the γ-carbon (the carbon adjacent to the naphthalene ring) would generate a secondary carbocation that is also benzylic, affording significant resonance stabilization. Therefore, this pathway is generally favored.

Nucleophilic Addition: While less common for simple alkenes, the conjugation of the double bond with the naphthalene ring makes the β-carbon susceptible to nucleophilic attack, in a process analogous to a 1,4-conjugate or Michael addition. researchgate.net This type of reaction is typically facilitated with "soft" nucleophiles. nih.gov The attack of a nucleophile on the β-carbon would form a resonance-stabilized enolate-like intermediate, which is then protonated to yield the final product. chempedia.info The reactivity of α,β-unsaturated alcohols towards nucleophilic addition depends significantly on the nature of the nucleophile and the reaction conditions. nih.gov

| Reaction Type | Reagent (E-Nu) | Predicted Major Product | Mechanism Notes |

|---|---|---|---|

| Electrophilic Addition | HBr | 3-Bromo-3-(2-methoxynaphthalen-1-yl)propan-1-ol | Follows Markovnikov's rule; proceeds via a resonance-stabilized benzylic carbocation. |

| Electrophilic Addition (Hydration) | H₂O / H₂SO₄ (cat.) | 3-(2-Methoxynaphthalen-1-yl)propane-1,3-diol | Acid-catalyzed addition of water, also following Markovnikov's rule. researchgate.net |

| Nucleophilic Conjugate Addition | R₂CuLi (Gilman Reagent) | 3-(Alkyl)-3-(2-methoxynaphthalen-1-yl)propan-1-ol | 1,4-addition of a soft alkyl nucleophile to the β-carbon of the conjugated system. |

| Nucleophilic Conjugate Addition | RSH (Thiol) / Base | 3-(Alkylthio)-3-(2-methoxynaphthalen-1-yl)propan-1-ol | Thiols are soft nucleophiles that typically favor conjugate addition. nih.gov |

Reactions Involving the 2-Methoxynaphthalene Moiety

The 2-methoxynaphthalene core of the molecule is an electron-rich aromatic system that can undergo electrophilic substitution. The methoxy group itself can also be the site of chemical transformation.

Electrophilic Aromatic Substitution Patterns on the Naphthalene Ring

The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene. scbt.com The position of substitution on the 2-methoxynaphthalene ring is dictated by the combined electronic and steric effects of the methoxy group and the C1-alkenyl substituent.

The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. In the 2-methoxynaphthalene system, the ortho positions are C1 and C3, while the para-like positions (in the same ring) are unavailable. Other activated positions in the fused ring system include C6 and C8.

However, the presence of the bulky 3-hydroxyprop-1-en-1-yl substituent at the C1 position creates significant steric hindrance. This makes further substitution at C1 highly unlikely and will also disfavor substitution at the adjacent C8 position on the neighboring ring. Therefore, incoming electrophiles are predicted to attack the less sterically hindered activated positions. The primary sites for electrophilic attack are expected to be C3 and C6. orgsyn.orgmdma.ch The precise product distribution can be influenced by reaction conditions such as temperature and solvent, which can shift the balance between kinetic and thermodynamic control. mdma.ch

| Reaction | Reagents | Predicted Major Substitution Position(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C3, C6 | The methoxy group strongly activates these positions for nitration. masterorganicchemistry.com |

| Bromination | Br₂ / FeBr₃ | C3, C6 | Halogenation is directed by the activating methoxy group, avoiding sterically hindered sites. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C6 | Acylation often favors the 'para' position (C6) due to the bulk of the acyl group and catalyst complex. mdma.ch |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | C3, C6 | Alkylation may occur at multiple activated sites, with potential for polyalkylation. researchgate.net |

Functional Group Transformations of the Methoxy Group

The aryl methyl ether linkage of the 2-methoxynaphthalene moiety can be cleaved to yield the corresponding naphthol. This demethylation is a common transformation for aryl methyl ethers and is typically achieved under acidic or nucleophilic conditions. scbt.com

Strong protic acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) are classic reagents for ether cleavage. The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). A subsequent nucleophilic attack by the halide ion on the methyl group (an SN2 reaction) results in the formation of the naphthol and methyl halide.

Lewis acids, such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or trimethylaluminum (B3029685) (AlMe₃), are also highly effective for cleaving aryl ethers. chempedia.info The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and facilitating cleavage. Boron trichloride (B1173362) is particularly useful for the selective cleavage of methoxy groups. nih.gov Another method involves heating with nucleophilic reagents like pyridinium (B92312) chloride, which effectively demethylates the ether to the corresponding 2-naphthol. nih.gov

Catalyst Development and Mechanistic Studies of this compound Reactions

While specific catalytic studies on this compound are not extensively documented, the reactivity of its functional groups suggests several potential catalytic pathways. Research on related naphthalene and allylic alcohol systems provides insight into likely mechanisms and catalyst development.

Catalytic Hydrogenation: The alkene double bond can be selectively reduced using heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) under a hydrogen atmosphere. This would yield 3-(2-Methoxynaphthalen-1-yl)propan-1-ol. The mechanism involves the adsorption of both the hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Catalytic Oxidation: The allylic alcohol functionality is susceptible to oxidation. Depending on the catalyst and oxidant, this can lead to the formation of the corresponding α,β-unsaturated aldehyde, 3-(2-methoxynaphthalen-1-yl)prop-2-enal, or the carboxylic acid. Common catalytic systems for this transformation include manganese dioxide (MnO₂), which is selective for oxidizing allylic alcohols, or transition metal-catalyzed oxidations, such as those employing iron(III) TAML catalysts with hydrogen peroxide.

Cross-Coupling Reactions: The naphthalene ring can be functionalized to participate in various cross-coupling reactions. For instance, if a halide were introduced onto the ring via electrophilic substitution, it could serve as a handle for Suzuki or Heck coupling reactions. Naphthalene-based polymers have been developed as catalytic supports for such reactions, highlighting the interest in modifying this aromatic core.

Mechanistic Studies: Mechanistic investigations would likely focus on understanding the regioselectivity and stereoselectivity of the addition and substitution reactions. For example, in cycloaddition reactions, molecular electron density theory (MEDT) can be employed to analyze the reaction mechanism and selectivity. For catalytic processes, studies would aim to elucidate the nature of the active catalytic species and the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination in the case of cross-coupling reactions. The development of photoredox catalysis has also opened new avenues for the functionalization of complex molecules, including those with naphthalene moieties, through radical-based mechanisms.

In-depth Spectroscopic Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of detailed spectroscopic and high-resolution analytical data for the chemical compound this compound. Despite extensive searches for experimental data pertaining to its structural elucidation and characterization, specific research findings on this particular molecule are not currently available in the public domain.

The requested advanced spectroscopic analysis, encompassing multi-dimensional Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (IR and Raman), high-resolution mass spectrometry (HRMS), ultraviolet-visible (UV-Vis) spectroscopy, and chiroptical spectroscopy, requires dedicated synthesis and characterization of the compound. Such studies would provide critical insights into its molecular architecture, electronic properties, and stereochemistry.

While research exists for structurally related compounds, such as chalcones and other naphthalene derivatives, this information is not directly transferable to this compound. The substitution pattern on the naphthalene ring and the presence of a prop-2-en-1-ol side chain create a unique chemical entity with distinct spectroscopic properties. Extrapolation from analogous structures would not meet the standards of scientific accuracy required for a detailed analysis.

Consequently, the generation of a thorough and scientifically rigorous article focusing solely on the advanced spectroscopic and high-resolution analytical characterization of this compound, as outlined in the user's request, is not feasible at this time. The detailed research findings and data tables necessary to populate the specified sections and subsections have not been published. Further empirical research is required to produce the specific experimental data needed for a comprehensive characterization of this compound.

X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would reveal the packing of molecules within the crystal lattice and elucidate any intermolecular interactions, such as hydrogen bonding.

A systematic study of crystallization under various conditions (e.g., different solvents, temperatures, and crystallization rates) would be necessary to investigate polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, which is of critical importance in materials science and pharmaceutical development.

Despite the power of this technique, a search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, no experimentally determined crystallographic parameters can be presented. For a compound of this nature, one would typically expect to report the data in a format similar to the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Advanced chromatographic techniques are essential for assessing the purity of a chemical compound and, if applicable, for determining its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating the target compound from any impurities, starting materials, or byproducts.

For a molecule like this compound, which does not possess a chiral center, the determination of enantiomeric excess is not applicable. However, if a chiral analog were to be synthesized, chiral chromatography would be the method of choice. This technique uses a chiral stationary phase to separate enantiomers, allowing for the quantification of each.

A review of analytical chemistry literature indicates that no specific HPLC or GC methods have been published for the analysis of this compound. The development of such a method would involve screening different stationary phases (e.g., C18, phenyl-hexyl for reversed-phase HPLC) and mobile phase compositions to achieve optimal separation. The detector choice, typically UV-Vis, would be set to a wavelength where the naphthalene chromophore exhibits strong absorbance.

Without experimental data, a detailed report on the chromatographic purity of this compound cannot be provided. A typical data table for reporting the results of a purity analysis is presented below as an example of how such data would be structured.

Hypothetical HPLC Purity Analysis of this compound

| Parameter | Hypothetical Conditions/Results |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate (mL/min) | 1.0 |

| Detection (nm) | 254 |

| Retention Time (min) | Data not available |

| Purity (%) | Data not available |

Computational and Theoretical Investigations of 3 2 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the detailed investigation of molecular orbitals, electron density distribution, and reactivity indices.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbital Contributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller gap generally implies higher reactivity.

For 3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol, the HOMO is expected to be localized primarily on the electron-rich 2-methoxynaphthalene (B124790) ring system, which is a characteristic of many aromatic compounds. The π-electrons of the naphthalene (B1677914) core and the lone pairs of the methoxy (B1213986) group's oxygen atom would be the major contributors to the HOMO. Conversely, the LUMO is likely to be distributed over the propenol side chain and the naphthalene ring, with significant contributions from the π* orbitals of the carbon-carbon double bond and the aromatic system.

The HOMO-LUMO gap for this molecule is anticipated to be in a range that suggests a reactive species, susceptible to electrophilic and nucleophilic attack. The methoxy group, being an electron-donating group, would increase the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to an unsubstituted naphthalene analogue and enhancing its reactivity.

To illustrate the typical values that might be expected from a DFT calculation on such a molecule, the following interactive table presents hypothetical but representative data based on studies of similar aromatic compounds.

| Molecular Orbital | Energy (eV) | Primary Contribution |

| LUMO | -1.5 | π* orbitals of the propenol and naphthalene systems |

| HOMO | -5.8 | π orbitals of the 2-methoxynaphthalene ring |

| HOMO-LUMO Gap | 4.3 | - |

This is a hypothetical data table for illustrative purposes, based on typical values for similar aromatic compounds.

Reactivity Predictions: Fukui Functions and Electrostatic Potential Maps

To gain a more nuanced understanding of reactivity, computational chemists employ tools like Fukui functions and molecular electrostatic potential (MEP) maps. Fukui functions provide information about the propensity of different atomic sites in a molecule to undergo electrophilic, nucleophilic, or radical attack.

For this compound, the sites most susceptible to electrophilic attack would likely be the carbon atoms of the naphthalene ring, particularly those activated by the methoxy group, and the oxygen atom of the hydroxyl group. The carbon atoms of the double bond in the propenol side chain are expected to be the primary sites for nucleophilic attack.

An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In the MEP map of this compound, the area around the oxygen atoms of the methoxy and hydroxyl groups would exhibit a strong negative potential. The hydrogen atom of the hydroxyl group would, in contrast, be a site of positive potential.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule plays a pivotal role in its reactivity and interactions. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Gas-Phase and Solution-Phase Conformational Preferences

The conformational flexibility of this compound arises from the rotation around the single bonds connecting the naphthalene ring to the propenol side chain and within the side chain itself. In the gas phase, the molecule's preferred conformation would be a delicate balance between steric hindrance from the bulky naphthalene group and stabilizing electronic effects like conjugation. The planarity of the system would be favored to maximize π-orbital overlap between the aromatic ring and the double bond, but steric clashes could force some torsion.

In the solution phase, the conformational preferences can be significantly influenced by the solvent. Polar solvents may stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding. For instance, a solvent capable of accepting a hydrogen bond could influence the orientation of the hydroxyl group in the propenol side chain.

Intramolecular Interactions and Stabilizing Effects (e.g., Hyperconjugation)

Intramolecular interactions can have a profound impact on the stability of certain conformers. In this compound, a key potential interaction is an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the oxygen of the methoxy group, or with the π-electron cloud of the naphthalene ring. The formation of such a hydrogen bond would significantly stabilize a particular conformation, restricting the rotational freedom of the molecule.

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a π-orbital, also contributes to conformational stability. In this molecule, hyperconjugative interactions between C-H bonds and the π-system of the double bond and the naphthalene ring would play a role in determining the most stable three-dimensional arrangement.

The following table provides a hypothetical energy landscape for different conformers, illustrating the potential for multiple stable states.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| A | 0.0 | Planar, with intramolecular H-bond to methoxy oxygen |

| B | 1.5 | Torsioned, no intramolecular H-bond |

| C | 3.2 | Torsioned, different side-chain orientation |

This is a hypothetical data table for illustrative purposes.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. By locating and characterizing transition states—the highest energy points along a reaction coordinate—researchers can determine activation energies and gain insight into the favorability of different mechanistic routes.

For this compound, a likely reaction is the electrophilic addition to the carbon-carbon double bond of the propenol side chain. The mechanism would proceed through a carbocation intermediate, with the initial attack of an electrophile on the π-bond. The stability of the resulting carbocation would be influenced by the electron-donating nature of the methoxynaphthalene group.

A computational transition state analysis of such a reaction would involve optimizing the geometry of the transition state structure and calculating its vibrational frequencies to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). The energy of this transition state, relative to the reactants, would provide the activation energy for the reaction.

For example, in an acid-catalyzed hydration reaction, the first step would be the protonation of the double bond to form a carbocation. The transition state for this step would involve the partial formation of a new C-H bond and the partial breaking of the double bond. The subsequent step, the attack of a water molecule on the carbocation, would have its own transition state. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound at an atomic level. These simulations model the interactions between atoms within the molecule and with its surrounding environment over time, providing insights into its conformational flexibility, stability, and the influence of different solvents.

In a typical MD simulation of this compound, a force field, which is a set of parameters describing the potential energy of the system, would be assigned to all atoms. For a molecule containing a naphthalene ring system, force fields like AMBER or CHARMM, which have been optimized for aromatic systems, would be appropriate choices. The simulation would be initiated from an energy-minimized structure of the molecule, which is then placed in a simulation box, often filled with a chosen solvent.

The dynamic behavior of this compound is largely dictated by the rotational freedom around the single bonds connecting the naphthalene ring, the propenol side chain, and the methoxy group. The dihedral angles defining the orientation of the propenol group relative to the naphthalene ring and the orientation of the hydroxyl and methoxy groups are of particular interest. Fluctuations in these angles over the course of a simulation reveal the accessible conformations of the molecule. For instance, the molecule may exhibit different folded or extended conformations depending on the interactions between the side chain and the bulky naphthalene moiety.

Solvent effects are a critical aspect investigated through MD simulations. The behavior of this compound is expected to vary significantly between polar and non-polar solvents. In a polar solvent like water, the hydroxyl group of the propenol side chain would form hydrogen bonds with the surrounding water molecules. These interactions would influence the orientation of the side chain. In contrast, in a non-polar solvent such as chloroform, intramolecular interactions, like hydrogen bonding between the hydroxyl group and the methoxy oxygen, might be more prevalent, leading to different preferred conformations. The solvent can also affect the dynamics of the methoxy group, influencing its rotational freedom and orientation relative to the naphthalene ring.

By analyzing the trajectories of the atoms over time, various properties can be calculated, such as the root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions (RDFs) to understand the solvation shell around specific atoms. The following interactive table illustrates hypothetical results from MD simulations in different solvents, showcasing the impact on key dihedral angles that define the molecule's conformation.

| Solvent | Dihedral Angle (C2-C1-Cα-Cβ) | Dihedral Angle (C1-Cα-Cβ-O) | Predominant Conformation |

|---|---|---|---|

| Water (Polar Protic) | -120° ± 15° | 180° ± 20° | Extended side chain due to strong solvent hydrogen bonding. |

| Chloroform (Non-polar) | -60° ± 20° | -60° ± 25° | Folded conformation with potential intramolecular interactions. |

| Dimethyl Sulfoxide (B87167) (Polar Aprotic) | -100° ± 18° | 160° ± 22° | Partially extended conformation with significant solvent interaction. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. For this compound, QSPR models can be developed to predict a wide range of its physicochemical and biological properties, excluding those explicitly restricted. These models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

The first step in developing a QSPR model for this compound involves calculating a diverse set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or the Balaban J index.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common example.

Once a comprehensive set of descriptors is calculated, a statistical method is employed to build the QSPR model. Multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) or random forests can be used to find the best correlation between a subset of descriptors and the property of interest.

For instance, a hypothetical QSPR model to predict the antioxidant activity of naphthalene derivatives, including this compound, might take the form of a linear equation:

Antioxidant Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where c0, c1, ..., cn are coefficients determined by the regression analysis. The descriptors in such a model could include the HOMO energy (related to the ease of donating an electron), the solvent-accessible surface area, and specific electronic properties of the hydroxyl and methoxy groups. ijpsjournal.com

The predictive power and reliability of the developed QSPR model must be rigorously validated using both internal and external validation techniques. Internal validation methods like leave-one-out cross-validation assess the robustness of the model, while external validation involves using an independent set of compounds to test the model's ability to predict the properties of new molecules.

The following interactive table presents a hypothetical set of molecular descriptors that could be used in a QSPR model for this compound and their potential correlation with a specific property.

| Descriptor | Descriptor Type | Hypothetical Value | Potential Correlation with Property (e.g., Receptor Binding Affinity) |

|---|---|---|---|

| LogP | Hydrophobic | 3.5 | Positive (increased affinity with higher hydrophobicity) |

| Molecular Weight | Constitutional | 214.26 g/mol | Variable |

| HOMO Energy | Electronic | -5.8 eV | Positive (higher energy may facilitate interaction) |

| Solvent Accessible Surface Area | Geometrical | 250 Ų | Negative (larger area may hinder optimal binding) |

| Number of Hydrogen Bond Donors | Topological | 1 | Positive (crucial for specific interactions) |

Mechanistic Biological Investigations and Structure Activity Relationship Sar Studies of 3 2 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol and Its Derivatives

Exploration of Molecular Targets and Binding Mechanisms

No published research was identified that explores the molecular targets or specific binding mechanisms of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol.

Enzyme Inhibition Kinetics and Mechanism of Action

There is no available data concerning the enzyme inhibition kinetics or the specific mechanism of action for this compound. Research on related chemical structures, such as various chalcones and methoxy-substituted aromatic compounds, has explored enzyme inhibition, but this information is not directly applicable to the specified compound.

Receptor Binding Profiling and Ligand-Receptor Interactions

Information regarding the receptor binding profile and specific ligand-receptor interactions of this compound is not available in the current scientific literature.

Cellular Pathway Modulation Studies

There are no specific studies detailing the modulation of cellular pathways by this compound. While a derivative of a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, has been shown to inhibit the STAT3 pathway, similar investigations for the target compound have not been published.

In Silico Approaches for Biological Activity Prediction

No in silico studies, including molecular docking or pharmacophore modeling, have been published specifically for this compound.

Molecular Docking Studies with Biological Macromolecules

There are no molecular docking studies available in the scientific literature that investigate the interaction of this compound with any biological macromolecules.

Pharmacophore Modeling and Virtual Screening

No research has been published on the development of pharmacophore models based on this compound, nor have any virtual screening studies utilizing this compound as a scaffold been reported.

Structure-Activity Relationship (SAR) Elucidation of the this compound Scaffold

The exploration of the structure-activity relationships (SAR) for this compound and its derivatives has been a critical area of investigation to understand the molecular features governing their biological activities. These studies are fundamental in optimizing the lead compound for enhanced potency, selectivity, and pharmacokinetic properties. The SAR elucidation has primarily focused on modifications of the naphthalene (B1677914) ring and the allylic alcohol moiety.

Impact of Naphthalene Ring Substituents on Biological Potency and Selectivity

The naphthalene ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. mdpi.com In the context of this compound, the position and nature of substituents on the naphthalene moiety have been shown to modulate its anticancer and antimicrobial properties.

Research on related naphthalene-containing compounds has demonstrated that the introduction of various functional groups can lead to substantial changes in biological efficacy. For instance, in a series of naphthalene-chalcone hybrids, it was observed that substitution at the second position of the naphthalene ring generally enhances biological activity. nih.gov The incorporation of a 2-methoxyethyl substituent into the structure also led to increased activity. nih.gov

Furthermore, the electronic properties of the substituents play a crucial role. Electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, can enhance the electron density of the aromatic system, potentially influencing interactions with biological targets. Conversely, electron-withdrawing groups like halogens or nitro groups can alter the molecule's electrostatic potential and lipophilicity, which in turn affects cell permeability and target binding.

Studies on naphthalene diimides as anticancer agents have revealed that the nature and positioning of substituents on the phenyl rings attached to the naphthalene core are critical for their biological profiles. researchgate.net Specifically, derivatives with different substituents on the aromatic rings and varying chain lengths have been synthesized and evaluated, with some compounds displaying antiproliferative activity in the submicromolar range. researchgate.net These findings suggest that a systematic exploration of substituents on the naphthalene ring of this compound could lead to the discovery of more potent and selective analogues.

The following table summarizes the observed impact of naphthalene ring substituents on the biological activity of related naphthalene derivatives:

| Substituent Position | Substituent Type | Impact on Biological Activity | Reference |

| 2-position | General | Increased activity in naphthalene-chalcone hybrids | nih.gov |

| Not specified | 2-Methoxyethyl | Increased activity in naphthalene-chalcone hybrids | nih.gov |

| Not specified | Aromatic ring substituents | Varied antiproliferative activity in naphthalene diimides | researchgate.net |

| Not specified | Carbonyl group on spirodienone ring | Increased antitumor activity in naphthalene-substituted triazole spirodienones | nih.gov |

Role of the Allylic Alcohol Moiety in Receptor Recognition and Activity

The allylic alcohol moiety is a key functional group in this compound, and it is presumed to play a significant role in the molecule's interaction with biological targets. This functional group, consisting of a hydroxyl group attached to a carbon atom adjacent to a double bond, can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for receptor recognition and binding.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form specific interactions with amino acid residues in the active site of enzymes or receptors. The oxygen atom of the hydroxyl group can also be a coordination site for metal ions, which are often present as cofactors in enzymes.

While direct evidence for the role of the allylic alcohol in the biological activity of this compound is still emerging, studies on other bioactive allylic alcohols have highlighted the importance of this moiety. For instance, the biological activity of many natural and synthetic compounds is attributed to the presence of an allylic alcohol group.

Modification of the allylic alcohol, such as esterification or etherification of the hydroxyl group, can provide valuable insights into its role. If such modifications lead to a significant loss of activity, it would suggest that the hydroxyl group is directly involved in target binding. On the other hand, if the activity is retained or even enhanced, it might indicate that the hydroxyl group is not essential for binding but could be a site for metabolic modification or that the derivatives act as prodrugs.

Derivatization Strategies for Enhancing Specific Biological Activities (e.g., antimicrobial, anticancer)

To improve the therapeutic potential of this compound, various derivatization strategies can be employed to enhance its specific biological activities, such as antimicrobial and anticancer effects. These strategies often involve the chemical modification of the lead compound to optimize its physicochemical properties and target interactions.

For Antimicrobial Activity:

A common strategy to enhance antimicrobial activity is the introduction of moieties known to possess inherent antimicrobial properties. For instance, the incorporation of heterocyclic rings, such as triazoles or thiazoles, into the naphthalene scaffold has been shown to result in compounds with potent antibacterial and antifungal activities. rasayanjournal.co.inresearchgate.net

Another approach is the synthesis of quaternary ammonium (B1175870) compounds (QACs) derived from the naphthalene core. Bis-QACs with a naphthalene linker have demonstrated superior bacteriostatic and bactericidal action compared to commercial mono-QACs. mdpi.com

The introduction of halogen atoms, such as chlorine or fluorine, onto the naphthalene ring can also enhance antimicrobial potency by increasing lipophilicity and facilitating membrane disruption. jmchemsci.com

The following table outlines some derivatization strategies for enhancing the antimicrobial activity of naphthalene-based compounds:

| Derivatization Strategy | Rationale | Example | Reference |

| Incorporation of heterocyclic rings | Heterocycles often exhibit intrinsic antimicrobial properties. | Naphthalene-substituted triazoles | rasayanjournal.co.inresearchgate.net |

| Formation of quaternary ammonium salts | QACs are well-known membrane-disrupting agents. | Dihydroxynaphthalene-derivative bis-QACs | mdpi.com |

| Halogenation | Increases lipophilicity and potential for membrane interaction. | Chlorinated-naphthalene derivatives | jmchemsci.com |

For Anticancer Activity:

In the context of anticancer drug development, derivatization strategies often focus on improving target specificity and overcoming drug resistance. One approach is the design of hybrid molecules that combine the naphthalene scaffold with other pharmacophores known to have anticancer activity. For example, naphthalene-chalcone hybrids have been investigated as potential anticancer agents. nih.govresearchgate.net

Another strategy involves the modification of the side chains attached to the naphthalene ring to improve interactions with specific biological targets, such as G-quadruplexes in the case of naphthalene diimides. nih.govacs.org The length and composition of these side chains can significantly impact the binding affinity and selectivity of the compounds.

Furthermore, the introduction of substituents that can induce apoptosis or inhibit key signaling pathways in cancer cells is a promising approach. For example, the incorporation of a carbonyl group on the spirodienone ring of naphthalene-substituted triazole spirodienones was found to increase their antitumor activity. nih.gov

The following table summarizes some derivatization strategies aimed at enhancing the anticancer activity of naphthalene derivatives:

| Derivatization Strategy | Rationale | Example | Reference |

| Hybrid molecule synthesis | Combining pharmacophores to create multi-target agents. | Naphthalene-chalcone hybrids | nih.govresearchgate.net |

| Side chain modification | Optimizing interactions with specific biological targets. | Substituted naphthalene diimides | nih.govacs.org |

| Introduction of apoptosis-inducing groups | To enhance cytotoxic effects on cancer cells. | Naphthalene-substituted triazole spirodienones | nih.gov |

Investigation of Stereoisomer-Specific Biological Activities (if applicable)

The presence of a stereocenter in a molecule can lead to the existence of stereoisomers, which are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. solubilityofthings.com In the case of this compound, the double bond in the prop-2-en-1-ol chain can give rise to geometric isomers (E/Z or cis/trans isomers). Furthermore, if a chiral center is introduced through derivatization, enantiomers or diastereomers could be formed.

It is well-established in pharmacology that different stereoisomers of a drug can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are chiral themselves and can therefore interact differently with the various stereoisomers of a chiral compound. One enantiomer may bind to a receptor with high affinity and elicit a therapeutic effect, while the other enantiomer may have lower affinity, no activity, or even produce undesirable side effects.

While specific studies on the stereoisomer-specific biological activities of this compound are not extensively reported in the available literature, the principles of stereochemistry in drug action suggest that this would be a critical area for investigation.

For instance, the (E) and (Z) isomers of this compound would have different spatial arrangements of the naphthalene ring and the allylic alcohol moiety. This difference in geometry could lead to distinct binding modes and affinities for a biological target.

Should chiral derivatives of this compound be synthesized, it would be imperative to separate the enantiomers and evaluate their biological activities independently. This would not only provide a clearer understanding of the SAR but is also a regulatory requirement for the development of new chiral drugs. Techniques such as chiral chromatography are commonly employed for the separation of enantiomers.

Exploration of Sustainable and Green Chemistry Approaches in the Synthesis of 3 2 Methoxynaphthalen 1 Yl Prop 2 En 1 Ol

Atom Economy and Step Economy in Synthesis

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.comacs.org In the synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol, maximizing atom economy is crucial for minimizing waste.

A hypothetical two-step synthesis can be envisioned:

Claisen-Schmidt Condensation: 2-methoxy-1-naphthaldehyde (B1195280) reacts with acetone (B3395972). In an ideal condensation reaction, all atoms from the reactants are incorporated into the product, with the exception of a molecule of water.

Selective Reduction: The resulting α,β-unsaturated ketone is reduced to the corresponding allylic alcohol. A highly atom-economical reduction would utilize a catalytic source of hydrogen, such as transfer hydrogenation or catalytic hydrogenation, where the only byproduct is water or a recyclable hydrogen donor molecule.

By designing a synthesis with a high degree of atom and step economy, the generation of byproducts is minimized, leading to a more sustainable process. nih.gov Step economy, the principle of accomplishing a synthesis in the fewest possible steps, is also critical. A two-step approach as outlined is generally more step-economical than multi-step sequences that may involve protection and deprotection of functional groups, which inherently generate more waste. rjpn.org

Table 1: Atom Economy Comparison of Different Synthetic Steps

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Green Chemistry Consideration |

| Claisen-Schmidt Condensation | 2-methoxy-1-naphthaldehyde, Acetone | 3-(2-methoxynaphthalen-1-yl)prop-2-enone | Water | High | The only byproduct is water, which is environmentally benign. |

| Meerwein-Ponndorf-Verley Reduction | 3-(2-methoxynaphthalen-1-yl)prop-2-enone, Isopropanol | This compound | Acetone | Moderate | The acetone byproduct can potentially be recycled. |

| Catalytic Transfer Hydrogenation | 3-(2-methoxynaphthalen-1-yl)prop-2-enone, Formic Acid | This compound | Carbon Dioxide | Moderate | Utilizes a safer hydrogen source than H2 gas. |

| Direct Catalytic Hydrogenation | 3-(2-methoxynaphthalen-1-yl)prop-2-enone, H2 | This compound | None | 100% | Requires handling of flammable H2 gas and a catalyst. |

Development of Heterogeneous Catalysis for Reaction Efficiency and Catalyst Recovery

A significant advancement in green chemistry is the use of heterogeneous catalysts, which are in a different phase from the reactants and can be easily separated and recycled, thereby reducing waste and production costs. digitellinc.com

For the Claisen-Schmidt condensation step, traditional homogeneous base catalysts like sodium hydroxide (B78521) can lead to purification challenges and generate significant aqueous waste. digitellinc.com Heterogeneous solid base catalysts offer a greener alternative. Materials such as hydrotalcites, calcined hydrotalcites (mixed metal oxides), and activated carbons have been successfully employed for Claisen-Schmidt reactions. ufg.brmdpi.com For instance, Mg-Al mixed oxides have demonstrated high activity and selectivity in the synthesis of chalcones, which are structurally similar to the intermediate enone in this synthesis. researchgate.net These catalysts can be filtered off after the reaction and reused multiple times with minimal loss of activity. mdpi.com

In the subsequent reduction of the α,β-unsaturated ketone to the allylic alcohol, heterogeneous catalysts are also advantageous. While homogeneous catalysts can achieve high selectivity, their removal from the product stream can be problematic. Heterogeneous catalysts, such as supported metal nanoparticles (e.g., copper-based catalysts), can facilitate the selective 1,2-reduction of the carbonyl group. rsc.org The use of a heterogeneous copper catalyst in water has been reported for the reduction of enones to the corresponding saturated alcohols, showcasing a green and sustainable approach. rsc.org

Table 2: Comparison of Catalysts for the Synthesis of this compound

| Reaction Step | Catalyst Type | Catalyst Example | Advantages | Disadvantages |

| Claisen-Schmidt Condensation | Homogeneous | Sodium Hydroxide | High reactivity, low cost. | Difficult to separate, generates aqueous waste. |

| Heterogeneous | Mg-Al Mixed Oxides | Easy separation and recycling, reduced waste. mdpi.com | May have lower activity than homogeneous catalysts. | |

| Selective Reduction | Homogeneous | Iridium Complexes | High selectivity for 1,2-reduction. organic-chemistry.org | Difficult to remove from the product. |

| Heterogeneous | Supported Copper Nanoparticles | Easy separation and recycling, can be used in green solvents like water. rsc.org | May require specific conditions to maintain selectivity. |

Biocatalytic Approaches to this compound Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. rjpn.org Enzymes operate under mild conditions of temperature and pH, often in aqueous media, which reduces energy consumption and the need for organic solvents. rsc.org

For the selective reduction of the intermediate 3-(2-methoxynaphthalen-1-yl)prop-2-enone to the desired allylic alcohol, biocatalysis is particularly promising. The 1,2-reduction of α,β-unsaturated ketones can be challenging to achieve with high chemoselectivity using conventional chemical reductants, which may also reduce the carbon-carbon double bond. Ene-reductases and alcohol dehydrogenases are classes of enzymes that can perform this transformation with high precision. researchgate.netnih.gov For example, perakine (B201161) reductase has been shown to catalyze the enantioselective reduction of various α,β-unsaturated ketones to chiral allylic alcohols with excellent yields and enantioselectivity. nih.gov An enzymatic dynamic kinetic reduction can also proceed with high diastereoselectivity and enantioselectivity. researchgate.net

While a biocatalytic approach for the Claisen-Schmidt condensation is less common, research into enzymatic aldol (B89426) additions could pave the way for a fully biocatalytic synthesis route in the future. rsc.org

Use of Alternative Energy Sources (e.g., Microwave-Assisted Synthesis, Photochemistry)

The use of alternative energy sources like microwave irradiation and photochemical methods can significantly enhance the sustainability of chemical syntheses by reducing reaction times, increasing yields, and often enabling solvent-free conditions. rjpn.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the Claisen-Schmidt condensation for the synthesis of chalcones. nih.govresearchgate.netrasayanjournal.co.in This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer byproducts compared to conventional heating. researchgate.netresearchgate.net Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its green credentials. For the synthesis of the intermediate enone, a solvent-free microwave-assisted Claisen-Schmidt condensation using a solid base catalyst would represent a highly efficient and sustainable method. rasayanjournal.co.in

Photochemistry: Photochemical methods offer unique synthetic pathways that are often inaccessible through thermal reactions. While the direct photochemical synthesis of this compound is not well-established, photochemical reactions of enones are a broad field of study. scripps.edu For instance, the photochemical reduction of enones to allylic alcohols is a possibility, although controlling the selectivity can be challenging. researchgate.net More research is needed to develop practical photochemical routes for this specific transformation.

Table 3: Comparison of Energy Sources for Synthesis

| Energy Source | Application | Advantages | Disadvantages |

| Conventional Heating | Claisen-Schmidt Condensation | Well-established, simple setup. | Long reaction times, potential for side reactions. |

| Microwave Irradiation | Claisen-Schmidt Condensation | Rapid reaction rates, higher yields, can be solvent-free. nih.govresearchgate.net | Requires specialized equipment. |

| Photochemistry | Potential for selective reductions. | Can enable unique transformations. | May require specific photosensitizers, selectivity can be an issue. researchgate.net |

Minimization of Waste Generation and Lifecycle Assessment Considerations